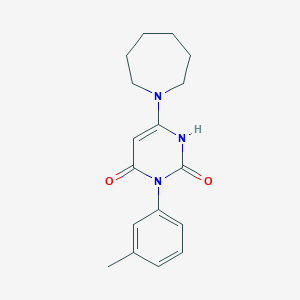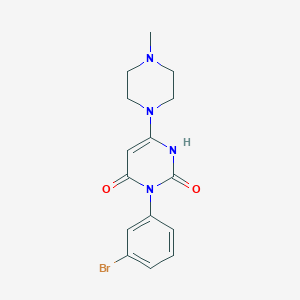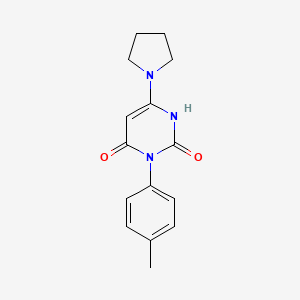
6-(azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Methyl-Tetrahydropyrimidine-2,4-dione) is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring and an azepane ring. It is a white solid and is soluble in organic solvents. 6-Methyl-Tetrahydropyrimidine-2,4-dione is an important synthetic intermediate used in the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs.
科学的研究の応用
6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds. It has also been used as a synthetic intermediate for the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticancer drugs.
作用機序
The mechanism of action of 6-Methyl-Tetrahydropyrimidine-2,4-dione is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In particular, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-Tetrahydropyrimidine-2,4-dione have not been extensively studied. However, it has been shown to have some effects on the body. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
6-Methyl-Tetrahydropyrimidine-2,4-dione has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of the compound is its availability. 6-Methyl-Tetrahydropyrimidine-2,4-dione is commercially available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for extended periods of time.
However, there are some limitations to the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in laboratory experiments. One of the major limitations is that the compound is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to use in organic synthesis reactions.
将来の方向性
There are a number of potential future directions for the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of new biologically active compounds. Additionally, the compound could be used in the development of new pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, the compound could be used in the development of new drugs for the treatment of neurological disorders, such as epilepsy. Finally, the compound could be used in the development of new drugs for the treatment of cancer.
合成法
The synthesis of 6-Methyl-Tetrahydropyrimidine-2,4-dione can be achieved through several different methods. The most commonly used method is the ring-closing metathesis (RCM) reaction. The RCM reaction involves the use of a ruthenium-based catalyst and an alkene substrate. The reaction proceeds through a series of steps, including the formation of an alkene-alkene bond, the formation of a carbene intermediate, and the formation of the desired product. Other methods of synthesis include the use of palladium-catalyzed reactions, the use of Grubbs-type catalysts, and the use of organocatalysts.
特性
IUPAC Name |
6-(azepan-1-yl)-3-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-6-8-14(11-13)20-16(21)12-15(18-17(20)22)19-9-4-2-3-5-10-19/h6-8,11-12H,2-5,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPBSRRSSNATEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B6543712.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B6543762.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)


![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)

![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)

![N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B6543824.png)